2-Methylazepane

Descripción

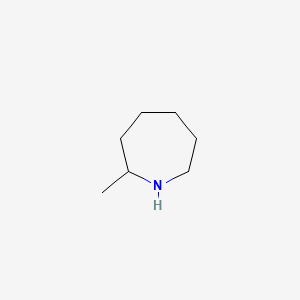

2-Methylazepane (CAS: 7496-99-3) is a seven-membered azepane ring derivative with a methyl substituent at the second carbon position. Its molecular formula is C₇H₁₅N (monoisotopic mass: 113.120 g/mol), distinguishing it from other azepane isomers by the unique placement of the methyl group . This compound is of significant interest in medicinal chemistry, particularly in the synthesis of respiratory syncytial virus (RSV) inhibitors and synthetic cannabinoid receptor agonists (SCRAs) . Its enantiomeric form, (R)-2-methylazepane, has been synthesized for large-scale preclinical studies, emphasizing its role in drug development .

Propiedades

IUPAC Name |

2-methylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGONGMXQDFYGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-99-3 | |

| Record name | NSC405362 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylazepane typically involves a five-step process starting from a racemic N-Boc precursor. The racemic mixture is then resolved using chiral supercritical fluid chromatography (SFC) to obtain enantiomerically pure ®-2-methylazepane . The reaction conditions involve the use of inert atmosphere and room temperature for storage .

Industrial Production Methods: For large-scale production, the synthesis of this compound can be efficiently scaled up. The preparation of the racemic N-Boc precursor and its purification by chiral SFC has been successfully implemented on a 400 g scale .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylazepane undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully saturated azepane derivatives.

Substitution: Formation of N-alkylated or methyl-substituted azepane derivatives.

Aplicaciones Científicas De Investigación

2-Methylazepane has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-methylazepane involves its interaction with specific molecular targets. In the context of drug discovery, it acts as a scaffold that can be modified to interact with various biological pathways. The exact molecular targets and pathways depend on the specific derivative being studied .

Comparación Con Compuestos Similares

1-Methylazepane

Key Differences :

- Structure : 1-Methylazepane (CAS: 1192-95-6) is a positional isomer with the methyl group attached to the nitrogen atom instead of the second carbon .

- Molecular Properties : While both isomers share the formula C₇H₁₅N , the nitrogen-bound methyl group in 1-methylazepane reduces steric hindrance compared to 2-methylazepane. This structural difference influences boiling points, solubility, and reactivity .

- Applications: Limited evidence exists for 1-methylazepane’s pharmacological use, whereas this compound is explicitly utilized in SCRAs and antiviral research .

3,4-Dimethylazepane

Key Differences :

- Structure: 3,4-Dimethylazepane (CAS: Not provided) features two methyl groups on adjacent carbons, increasing steric bulk compared to mono-methylated azepanes .

- Physicochemical Impact : The additional methyl groups likely reduce solubility in polar solvents and alter binding kinetics in biological systems.

- Commercial Availability : Both this compound hydrochloride and 3,4-dimethylazepane HCl are marketed by CymitQuimica, but the latter’s applications remain less documented .

2-Methylpyrrolidine

Key Differences :

- Ring Size : 2-Methylpyrrolidine (CAS: 765-38-8) is a five-membered cyclic amine, offering less conformational flexibility than the seven-membered this compound .

- Biological Interactions : Smaller rings like pyrrolidine may bind more rigidly to receptors, whereas azepanes provide adaptable binding modes, as seen in SCRAs .

Actividad Biológica

2-Methylazepane, a seven-membered cyclic amine, has garnered attention in medicinal chemistry due to its potential biological activities. As a derivative of azepane, it exhibits structural features that may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods, including the reduction of corresponding ketones or the cyclization of suitable precursors. The compound's chemical structure allows for various substitutions that may enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 113.19 g/mol |

| Boiling Point | 156 °C |

| Melting Point | - |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of azepane derivatives, this compound was found to have a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . This suggests that modifications to the azepane structure can lead to potent antimicrobial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. Preliminary results indicate that certain derivatives possess cytotoxic properties against cancer cell lines, including human promyelocytic leukemia cells (HL60).

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | HL60 | 5.3 |

| Derivative A | HEL Fibroblast | 17 |

| Derivative B | HL60 | 0.8 |

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and interfere with cellular processes in cancer cells.

Molecular Docking Studies

Molecular docking studies have shown that this compound derivatives can effectively bind to targets such as DNA gyrase and MurD, which are crucial for bacterial survival . The binding energies observed indicate a strong potential for these compounds as antibacterial agents.

Toxicological Profile

The safety profile of this compound is an essential consideration for its therapeutic application. Current data suggest that it is not classified as harmful upon ingestion or inhalation based on available animal studies . However, further research is necessary to fully understand its toxicological effects.

Table 3: Toxicological Data Summary

| Exposure Route | Classification |

|---|---|

| Inhalation | No adverse effects |

| Ingestion | Not harmful |

| Skin Contact | Minimal irritation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.